2-Iodo-3-cyclopropylmethoxypyridine

Overview

Description

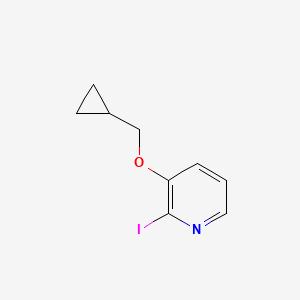

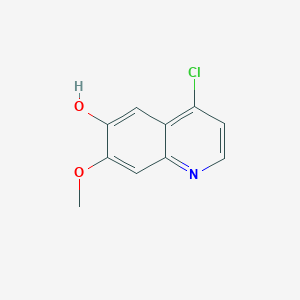

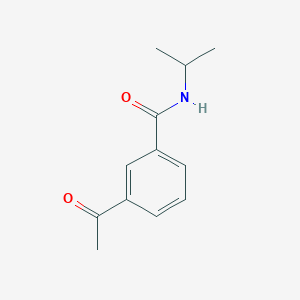

2-Iodo-3-cyclopropylmethoxypyridine is a chemical compound with the molecular formula C9H10INO. It has a molecular weight of 275.09 . This compound is also known as 3-Cyclopropylmethoxy-2-iodopyridine .

Molecular Structure Analysis

The molecular structure of 2-Iodo-3-cyclopropylmethoxypyridine consists of a pyridine ring with an iodine atom at the 2-position and a cyclopropylmethoxy group at the 3-position . The exact structure can be obtained from the MOL file associated with its CAS number, 205594-62-3 .Physical And Chemical Properties Analysis

2-Iodo-3-cyclopropylmethoxypyridine has a predicted boiling point of 325.6±27.0 °C and a predicted density of 1.741±0.06 g/cm3 . Its pKa is predicted to be -0.17±0.10 .Scientific Research Applications

Preparation and Reactivity

- Recyclable Hypervalent Iodine Reagents:

- 2-Iodylpyridine and its derivatives, which are related to 2-Iodo-3-cyclopropylmethoxypyridine, have been synthesized and used as recyclable reagents for oxidation reactions. Their solubility in organic solvents and ability to be recovered from reaction mixtures make them valuable in synthetic chemistry (Yoshimura et al., 2011).

Synthesis of Heterocycles

Formation of Furan-Fused Heterocycles:

- Iodo-substituted pyridinones and related compounds are used as precursors for synthesizing furan-fused heterocycles, demonstrating their utility in the creation of complex molecular structures (Conreaux et al., 2008).

Antitumor Agents:

- Aminoacridine derivatives, including iodo-labelled analogues, have been studied for their potential as antitumor agents. Their cellular uptake and lysosomal localization are notable for their therapeutic implications (Peixoto et al., 2009).

Transthyretin Fibrillogenesis Inhibitors:

- Iodinated bipyridines, structurally similar to 2-Iodo-3-cyclopropylmethoxypyridine, have shown promising activity as inhibitors of transthyretin amyloid fibril formation, suggesting potential in treating amyloid-related diseases (Dessì et al., 2020).

Photocatalysis and Organic Reactions

- Photocatalytic Reactions:

- Iodo-Bodipy immobilized on porous materials has been employed as an efficient recyclable photocatalyst for tandem oxidation-cycloaddition reactions, illustrating the role of iodo-substituted compounds in photocatalytic processes (Guo et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 3-Iodo-2-propynyl N-butylcarbamate, indicates that it is harmful if swallowed, toxic if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It also causes damage to organs (larynx) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Similar hazards may apply to 2-Iodo-3-cyclopropylmethoxypyridine.

Mechanism of Action

Target of Action

It’s worth noting that iodopyridines are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, iodopyridines typically undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond .

Biochemical Pathways

In general, iodopyridines are involved in carbon-carbon bond-forming reactions, which are fundamental to many biochemical processes .

properties

IUPAC Name |

3-(cyclopropylmethoxy)-2-iodopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPXOFDFBZJPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(N=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3-cyclopropylmethoxypyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3114913.png)